Cas no 1261987-85-2 (5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol)
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol Chemical and Physical Properties
Names and Identifiers
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- 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
- 5-(3-FLUORO-4-HYDROXYPHENYL)-2-FORMYLPHENOL
- 1261987-85-2
- 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%
- MFCD18314666
- DTXSID70685101
- 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol
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- MDL: MFCD18314666
- Inchi: 1S/C13H9FO3/c14-11-5-8(3-4-12(11)16)9-1-2-10(7-15)13(17)6-9/h1-7,16-17H
- InChI Key: GEQQUFJOVJWQEJ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1C=CC(C=O)=C(C=1)O)O
Computed Properties
- Exact Mass: 232.05357231Da
- Monoisotopic Mass: 232.05357231Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 57.5Ų
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320750-5 g |
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%; . |
1261987-85-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320750-5g |
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%; . |
1261987-85-2 | 95% | 5g |
€1159.00 | 2025-04-21 |
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol Suppliers
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol
Research Brief on 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol (CAS: 1261987-85-2): Recent Advances and Applications
5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol (CAS: 1261987-85-2) is a fluorinated phenolic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and small-molecule probes for biological targets. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological activities, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol as a key building block for the synthesis of novel PARP-1 inhibitors. The researchers leveraged the formyl group for Schiff base formation, enabling the construction of a library of compounds with enhanced binding affinity and selectivity. The fluorinated aromatic ring was found to improve metabolic stability, addressing a common limitation of earlier-generation inhibitors. These findings underscore the compound's value in optimizing pharmacokinetic properties of drug candidates.
In the realm of chemical biology, recent work has exploited the compound's phenolic and formyl functionalities for developing fluorescent probes. A 2024 ACS Chemical Biology publication reported its conjugation with rhodamine derivatives to create turn-on sensors for detecting reactive oxygen species in cellular systems. The 3-fluoro-4-hydroxyphenyl moiety was critical for directing subcellular localization, with the probes showing preferential accumulation in mitochondria. This application highlights the compound's utility in developing tools for studying oxidative stress-related pathologies.
From a synthetic chemistry perspective, advances in the preparation of 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol have been achieved through improved catalytic methods. A 2023 Organic Process Research & Development article described a palladium-catalyzed coupling approach that increased yield to 78% while reducing heavy metal contamination below 5 ppm. This process innovation is particularly relevant for scaling up production while meeting stringent pharmaceutical quality standards. The availability of high-purity material has enabled more extensive structure-activity relationship studies across multiple therapeutic areas.
Emerging pharmacological data suggests broader therapeutic potential for derivatives of this compound. Preliminary in vivo studies in models of neurodegenerative diseases have shown promising blood-brain barrier penetration and neuroprotective effects, as reported in a 2024 European Journal of Medicinal Chemistry paper. The combination of fluorine substitution and phenolic hydroxyl groups appears to confer both favorable physicochemical properties and target engagement characteristics. These findings are stimulating additional research into CNS-active drug development based on this scaffold.
In conclusion, 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol continues to demonstrate significant value as a multifunctional building block in medicinal chemistry and chemical biology. Recent advances have expanded its applications from synthetic intermediate to probe development and therapeutic lead optimization. Future research directions likely include exploration of its utility in targeted protein degradation and the development of covalent inhibitors, areas where its reactive functional groups could prove particularly advantageous. The compound's versatility ensures it will remain an important tool in drug discovery efforts for the foreseeable future.
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